

# Seratrodast versus montelukast in inhibiting airway inflammation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Seratrodast |           |
| Cat. No.:            | B026692     | Get Quote |

# Mechanisms of Action: Targeting Different Inflammatory Pathways

**Seratrodast** and montelukast mitigate airway inflammation by antagonizing distinct proinflammatory mediator pathways. Their divergent mechanisms are a key factor in their differing clinical effects.

**Seratrodast**: A Thromboxane A2 Receptor Antagonist **Seratrodast** functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3] In asthma, TXA2 is produced in the lungs via the cyclooxygenase pathway and is a potent mediator that causes:

- Bronchoconstriction[1][3]
- Vasoconstriction[3]
- Airway hyper-responsiveness[1][4]
- Mucous secretion[3]
- Airway inflammation[1]

By blocking the TP receptor, **seratrodast** inhibits the downstream effects of TXA2, thereby reducing the inflammatory cascade and airway narrowing.[2][5]







Montelukast: A Cysteinyl Leukotriene Receptor Antagonist Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6][7] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[8][9] They are released from various immune cells, including mast cells and eosinophils.[7][9] Binding of these leukotrienes, particularly LTD4, to the CysLT1 receptor in the lungs promotes:

- Bronchoconstriction[6][7]
- Increased microvascular permeability and airway edema[6][8]
- Mucus secretion[6][7]
- Eosinophil recruitment and inflammation[6]

Montelukast competitively blocks the CysLT1 receptor, opposing the pro-inflammatory and bronchoconstrictive actions of these mediators.[7][10]





Click to download full resolution via product page

**Caption:** Signaling pathways targeted by **Seratrodast** and Montelukast.

## **Comparative Efficacy: Clinical Trial Data**

A key multi-center, randomized, double-blind, double-dummy clinical trial provides direct comparative data on the efficacy of **seratrodast** versus montelukast in adult patients with mild to moderate asthma.[11][12][13]



## **Data Presentation**

The following tables summarize the quantitative outcomes from this 28-day study, where patients received either **seratrodast** (80 mg/day) or montelukast (10 mg/day) as an add-on therapy to inhaled corticosteroids (ICS).[11][13]

Table 1: Improvement in Lung Function Parameters

| Parameter | Seratrodast<br>(n=103) Mean<br>Change from<br>Baseline | Montelukast<br>(n=102) Mean<br>Change from<br>Baseline | Mean<br>Difference<br>Between<br>Groups | P-value |
|-----------|--------------------------------------------------------|--------------------------------------------------------|-----------------------------------------|---------|
| PEF (L/s) | 0.614                                                  | 0.199                                                  | 0.416                                   | 0.01    |
| FEV1 (L)  | 0.160                                                  | 0.131                                                  | 0.029                                   | 0.46    |
| FVC (L)   | 0.113                                                  | 0.117                                                  | -0.004                                  | 0.91    |

PEF: Peak

Expiratory Flow;

FEV1: Forced

Expiratory

Volume in 1

second; FVC:

Forced Vital

Capacity. Data

sourced from

Dewan et al.,

2015.[11][13]

Table 2: Reduction in Sputum Inflammatory Markers



| Parameter                                                                                                                                                                      | Seratrodast<br>(n=103) Mean<br>Change from<br>Baseline | Montelukast<br>(n=102) Mean<br>Change from<br>Baseline | P-value (vs.<br>Baseline) | P-value<br>(Between<br>Groups) |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------|---------------------------|--------------------------------|
| ECP (ng/mL)                                                                                                                                                                    | -27.20                                                 | -23.55                                                 | <0.001 (both)             | <0.001                         |
| Albumin (mg/dL)                                                                                                                                                                | -37.51                                                 | -32.82                                                 | <0.001 (both)             | <0.001                         |
| ECP: Eosinophil Cationic Protein, a marker of eosinophil activation. Albumin in sputum is a marker of microvascular leakage. Data sourced from Dewan et al., 2015.[11][13][14] |                                                        |                                                        |                           |                                |

Table 3: Improvement in Asthma Symptoms



| Symptom Score                                                                                                                                            | Seratrodast<br>(n=103) % of<br>Patients Improved | Montelukast<br>(n=102) % of<br>Patients Improved | P-value |
|----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|--------------------------------------------------|---------|
| Expectoration                                                                                                                                            | -                                                | -                                                | 0.01    |
| Overall Asthma Score                                                                                                                                     | 72.82%                                           | 66.66%                                           | 0.05    |
| The study reported a significantly greater reduction in the expectoration score for the seratrodast group. Data sourced from Dewan et al., 2015.[11][13] |                                                  |                                                  |         |

Summary of Findings: Both treatments demonstrated efficacy in improving asthma symptoms and lung function. However, **seratrodast** was found to be significantly superior to montelukast in:

- Improving Peak Expiratory Flow (PEF).[11][12][13]
- Reducing sputum concentrations of Eosinophil Cationic Protein (ECP) and albumin, key
  markers of eosinophilic inflammation and airway microvascular leakage.[11][12][13]
- Decreasing expectoration.[11][12][13]

## **Experimental Protocols**

The methodologies employed in the primary comparative study are crucial for interpreting the results.

Study Design: Randomized Controlled Trial by Dewan et al. (2015)[11][13]

Design: A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.[12][13]



- Participants: 205 adult patients with a clinical diagnosis of mild to moderate persistent asthma, who were already being treated with a stable low dose of inhaled corticosteroids (budesonide 200  $\mu$  g/day or fluticasone 250  $\mu$  g/day ).[13]
- Randomization: Patients were randomly assigned to one of two treatment groups:
  - Group 1 (n=103): Seratrodast 80 mg once daily + Montelukast placebo.
  - Group 2 (n=102): Montelukast 10 mg once daily + Seratrodast placebo.
- Treatment Duration: 28 days.[11][12]
- Primary and Secondary Endpoints:
  - Asthma Symptom Scores: Assessed wheezing, shortness of breath, expectoration, cough, and chest tightness.[12]
  - Lung Function Parameters: Measured PEF, FVC, and FEV1 at baseline and on days 14 and 28.[13]
  - Sputum and Mucociliary Parameters: Sputum was induced and analyzed for fucose,
     Eosinophil Cationic Protein (ECP), and albumin concentrations at baseline and day 28.[12]
- Statistical Analysis: Appropriate statistical tests were used to compare improvements from baseline within and between the two treatment groups. A p-value of <0.05 was considered statistically significant.





Click to download full resolution via product page

**Caption:** Experimental workflow of the comparative clinical trial.

### **Conclusion for the Research Professional**

The available evidence from a head-to-head clinical trial indicates that while both **seratrodast** and montelukast are effective add-on therapies for mild to moderate asthma, they exhibit different efficacy profiles. **Seratrodast** demonstrated a statistically significant advantage over montelukast in improving PEF and reducing key sputum markers of eosinophilic inflammation (ECP) and vascular permeability (albumin).[11][15]

These findings suggest that the inhibition of the thromboxane A2 pathway by **seratrodast** may offer a more potent anti-inflammatory effect on certain components of asthma pathophysiology,



particularly eosinophil activation, compared to the blockade of the cysteinyl leukotriene pathway by montelukast. For drug development professionals, this highlights the distinct and potentially complementary roles of targeting the COX and 5-LOX pathways in managing airway inflammation. Further research into patient populations that may derive differential benefits from these targeted therapies is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Seratrodast? [synapse.patsnap.com]
- 2. What is Seratrodast used for? [synapse.patsnap.com]
- 3. Seratrodast Wikipedia [en.wikipedia.org]
- 4. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Montelukast Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 9. Montelukast Sodium | মুটিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 10. Montelukast in the treatment of asthma and beyond PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journaljammr.com [journaljammr.com]
- 12. Efficacy of Seratrodast, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Monteluklast. [imsear.searo.who.int]
- 13. zuventus.com [zuventus.com]
- 14. zuventus.com [zuventus.com]
- 15. Efficacy of Seratrodast, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Monteluklast | Semantic Scholar [semanticscholar.org]



To cite this document: BenchChem. [Seratrodast versus montelukast in inhibiting airway inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026692#seratrodast-versus-montelukast-in-inhibiting-airway-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com